(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone
Description
(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone is a heterocyclic compound featuring a benzofuran core substituted with an amino group at position 3, linked via a methanone bridge to a 2-furyl group. This structure combines aromatic and heteroaromatic moieties, which are commonly associated with diverse biological activities. The presence of the 2-furyl group may enhance interactions with biological targets due to its electron-rich nature and planar geometry.
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHSEBHZVJTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328529 | |
| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730976-42-8 | |
| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzofuran derivatives with amino-substituted furan derivatives under specific reaction conditions. Common methods involve nucleophilic substitution reactions and condensation reactions .
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amino Group Reactivity
The 3-amino group participates in:
-
Acylation : Reaction with Boc-glycine using EDCI/BtOH yields prodrug derivatives (e.g., 13 in ).
-
Nucleophilic Substitution : Bromine at position 5 can be replaced via Suzuki–Miyaura coupling to introduce aryl/heteroaryl groups (Table 1 in ).
Example Reaction :
Ketone Modifications
The methanone group undergoes:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.
-
Grignard Addition : Alkyl/aryl Grignard reagents form tertiary alcohols .
Biological Activity and Further Derivatization
The compound serves as a precursor to antiproliferative agents. Notable derivatives include:
-
Analog 6a : IC₅₀ = 12 nM against MCF-7 breast cancer cells via tubulin polymerization inhibition .
-
Prodrug 13 : Enhanced solubility through glycine conjugation .
Structure–Activity Relationship (SAR) :
-
Methoxy groups at positions 3' and 5' on the benzoyl moiety enhance activity .
-
Substitution at the furyl group’s β-position reduces potency .
Metal-Mediated Reactions
The furyl and benzofuran moieties engage in:
-
Copper-Catalyzed Coupling : Forms trifluoroethyl-substituted benzofurans (45–93% yield) .
-
Iron-Mediated Nitrosation : Converts styrenes to aromatic ketoximes (32–92% yield) .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that compounds similar to (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone exhibit antiviral properties. A patent describes substituted benzofuran compounds used for treating viral diseases, highlighting their potential therapeutic applications against various viral infections . The structure of benzofuran derivatives allows for interaction with viral proteins, potentially inhibiting their function.
1.2 SIRT1 Inhibition
A study identified benzofuran derivatives as novel inhibitors of SIRT1, a NAD(+)-dependent deacetylase implicated in various diseases, including cancer and neurodegeneration. The compound's scaffold was shown to bind effectively within the C-pocket of SIRT1, blocking the transformation of NAD(+) and inhibiting deacetylase activity . This mechanism suggests potential applications in cancer therapy, particularly for tumors reliant on SIRT1 activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzofuran core or the furyl substituent can significantly alter biological activity. For instance, introducing hydroxyl groups at specific positions on the phenyl ring enhances binding affinity and inhibitory potency against SIRT1 .
Case Studies
3.1 Case Study: Anticancer Potential
In a documented case study, researchers explored the anticancer potential of benzofuran derivatives, including this compound. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving SIRT1 inhibition and subsequent activation of p53 pathways .
3.2 Case Study: Viral Inhibition
Another case study focused on the antiviral properties of benzofuran derivatives against specific viruses. The findings indicated that these compounds could reduce viral load in infected cell cultures, showcasing their potential as therapeutic agents .
Mechanism of Action
The mechanism by which (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to modulation of biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone (Target) | 2-Furyl, 3-amino-benzofuran | C₁₂H₉NO₃ | 215.21 | Planar structure; potential for π-π stacking and hydrogen bonding |
| (3-Amino-5-methoxybenzofuran-2-yl)(4-fluorophenyl)methanone | 5-Methoxy-benzofuran, 4-fluorophenyl | C₁₆H₁₃FNO₃ | 286.28 | Enhanced electron-withdrawing effects (F); possible metabolic stability |
| (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone | 4-Methoxyphenyl | C₁₆H₁₃NO₃ | 283.28 | Electron-donating methoxy group; increased lipophilicity |
| (3-Amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone | 3,4-Difluorophenyl | C₁₅H₉F₂NO₂ | 273.23 | High electronegativity; improved bioavailability |
| (3-Amino-benzofuran-2-yl)-cyclopropyl-methanone | Cyclopropyl | C₁₃H₁₁NO₂ | 213.23 | Non-aromatic substituent; conformational rigidity |
| 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | Pyrazole core, 2-furyl | C₁₃H₁₂N₂O₂ | 228.25 | High crystallinity; C–H···O hydrogen bonding |
| [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-furyl)methanone | Quinazoline-piperazine, 2-furyl | C₂₁H₂₃N₅O₄ | 409.44 | High solubility in DMSO/ethanol; moderate water insolubility |
Biological Activity
(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone is a compound belonging to the class of benzofuran derivatives, which have gained attention due to their diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation: The compound exhibited IC50 values that indicate potent antiproliferative activity. For instance, certain derivatives showed IC50 values as low as 0.56 µM against tubulin polymerization, significantly outperforming established drugs like CA-4 .
- Structure-Activity Relationship (SAR): Modifications at specific positions on the benzofuran ring have been shown to enhance activity. For example, the introduction of a methyl group at the C–3 position and a methoxy group at C–6 resulted in compounds with 2–4 times greater potency compared to their unsubstituted counterparts .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 10h | 0.56 | High potency against tubulin polymerization |
| 10g | <0.01 | Effective against 70% of cancer cell lines |
| 32b | 0.229 | Significant activity in MDA-MB-435 melanoma cells |
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Highlights:
- Broad-Spectrum Activity: Compounds related to this compound have been tested against various bacterial strains, showcasing significant antibacterial effects.
- Mechanism of Action: The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic processes .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Efficacy:
- Antimicrobial Testing:
Q & A
Q. What are the common synthetic routes for (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting from benzofuran and furan precursors. For example, alkylation or acylation reactions using K₂CO₃ in DMF or THF under reflux conditions are common . Intermediate characterization employs TLC for reaction monitoring and ¹H/¹³C NMR for structural validation. For amino-functionalized intermediates, derivatization with Boc-protecting groups may improve stability during purification .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, amine protons at δ 4.0–5.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and aromatic carbons .
- FT-IR : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and N-H bends (~1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s in vitro antimicrobial activity?
Standard protocols include:
- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Serial dilution in broth media to quantify inhibitory concentrations .
- Positive Controls : Compare with known antibiotics (e.g., ampicillin) to benchmark efficacy .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of amino-benzofuran derivatives?
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions or CuI for Ullmann-type couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like KI improve halogen exchange .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .
Q. How can structural contradictions between computational and experimental data (e.g., NMR/XRD) be resolved?
- DFT Calculations : Compare computed ¹H NMR shifts (Gaussian/B3LYP) with experimental data to validate tautomeric forms .
- XRD Analysis : Resolve ambiguities in substituent orientation (e.g., furyl vs. benzofuran ring planarity) .
- Dynamic NMR : Detect rotameric equilibria in solutions that may explain split peaks .
Q. What methodologies are used to study the compound’s potential as a kinase inhibitor?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinase activity kits (e.g., ADP-Glo™) .
- SAR Analysis : Modify substituents (e.g., methoxy → nitro groups) to correlate structural changes with inhibitory potency .
Q. How can researchers address discrepancies in biological activity across different assay models?
- Cell Line Validation : Use isogenic lines (e.g., wild-type vs. mutant) to assess target specificity .
- Metabolic Stability Tests : Incubate with liver microsomes to evaluate degradation rates impacting activity .
- Redox Profiling : Measure ROS generation to distinguish cytotoxic vs. cytostatic effects .
Methodological Considerations
Q. What chromatographic techniques are optimal for purity analysis?
- HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) at 254 nm .
- GC-MS : Ideal for volatile byproducts; derivatize amines with BSTFA for better resolution .
Q. How should researchers design experiments to mitigate batch-to-batch variability?
- Strict Stoichiometry : Use Schlenk lines for moisture-sensitive steps .
- QC Protocols : Implement in-process checks (e.g., mid-reaction NMR) .
- Statistical DoE : Apply factorial design to identify critical parameters (e.g., temperature, catalyst loading) .
Data Interpretation and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
